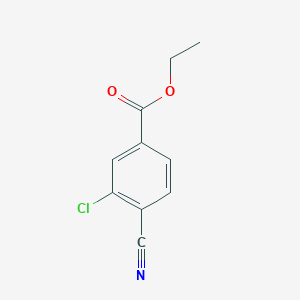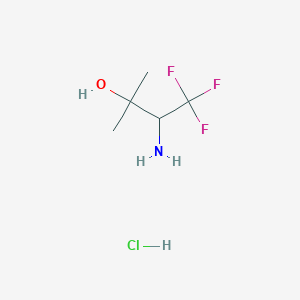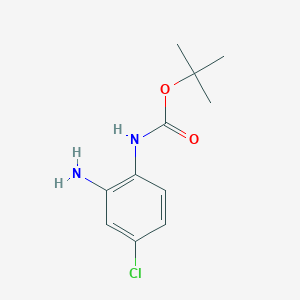
2-(1-Azido-2-cyclohexylethyl)pyrimidine
Übersicht
Beschreibung
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
There are numerous methods for the synthesis of pyrimidines. For instance, an efficient, facile, and eco-friendly synthesis of pyrimidine derivatives involves an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol as the one carbon source .
Molecular Structure Analysis
Pyrimidines have a simple chemistry which facilitates several substitutions on their core ring through facile synthesis . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyrimidine derivatives .
Chemical Reactions Analysis
Pyrimidines have been involved in various chemical reactions. For instance, a base-promoted intermolecular oxidation C-N bond formation of allylic C(sp3)-H and vinylic C(sp2)-H of allylic compounds with amidines enables the smooth formation of polysubstituted pyrimidines in the presence of O2 as the sole oxidant .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
2-(1-Azido-2-cyclohexylethyl)pyrimidine: has shown promise in the development of new antimicrobial agents. The pyrimidine core is a common feature in many antimicrobial compounds due to its ability to interact with various biological targets. Researchers are exploring this compound’s potential to inhibit the growth of bacteria and other microorganisms, which could lead to the development of new antibiotics to combat resistant strains .
Anticancer Therapeutics
The structural versatility of pyrimidine derivatives makes them suitable candidates for anticancer drug design. 2-(1-Azido-2-cyclohexylethyl)pyrimidine could be utilized to create novel chemotherapeutic agents that target specific cancer cell lines. Its azido group may be modified to enhance selectivity and potency against tumor cells .
Pain Management
In the field of pain management, pyrimidine derivatives have been identified as potentiators of human Mas-related G-protein-coupled receptors (hMRGPRs), which are involved in pain perception2-(1-Azido-2-cyclohexylethyl)pyrimidine could be investigated for its potential to modulate these receptors and provide relief for chronic pain conditions .
Neurological Disorders
Pyrimidine-based compounds have been studied for their CNS activity, including their use as calcium channel blockers and antidepressants. The unique structure of 2-(1-Azido-2-cyclohexylethyl)pyrimidine may offer new pathways for treating neurological disorders such as epilepsy, depression, and anxiety .
Anti-inflammatory Agents
The anti-inflammatory properties of pyrimidine derivatives are well-documented2-(1-Azido-2-cyclohexylethyl)pyrimidine could be explored for its efficacy in reducing inflammation, potentially leading to new treatments for conditions like arthritis and inflammatory bowel disease .
Diabetes Mellitus
Pyrimidine derivatives have been associated with the treatment of diabetes mellitus. By acting on various biological pathways, compounds like 2-(1-Azido-2-cyclohexylethyl)pyrimidine could be developed into drugs that help regulate blood sugar levels and provide better management of diabetes .
Antiviral Agents
Given the ongoing need for effective antiviral drugs, 2-(1-Azido-2-cyclohexylethyl)pyrimidine could be a key component in the synthesis of new agents that target specific stages of viral replication. Its incorporation into drug design could enhance the potency and specificity of treatments for viral infections .
Antioxidant Properties
The antioxidant potential of pyrimidine derivatives is another area of interest2-(1-Azido-2-cyclohexylethyl)pyrimidine might serve as a scaffold for developing antioxidants that protect cells from oxidative stress, which is implicated in various diseases and aging processes .
Wirkmechanismus
Target of Action
Pyrimidines, in general, are known to exhibit a range of pharmacological effects including anti-inflammatory activities . They are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
It is known that pyrimidines interact with their targets to inhibit the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
Pyrimidines are involved in several biochemical pathways. They are structural components of a broad spectrum of key molecules that participate in diverse cellular functions, such as synthesis of DNA, RNA, lipids, and carbohydrates . The de novo purine and pyrimidine biosynthesis pathways are highly conserved in nature and proceed via two conceptually different biochemical strategies .
Result of Action
It is known that pyrimidines, in general, exhibit a range of pharmacological effects including anti-inflammatory activities .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(1-azido-2-cyclohexylethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5/c13-17-16-11(12-14-7-4-8-15-12)9-10-5-2-1-3-6-10/h4,7-8,10-11H,1-3,5-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNHBFKYPWZHPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(C2=NC=CC=N2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Azido-2-cyclohexylethyl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 1-oxo-3-phenyl-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B1525748.png)


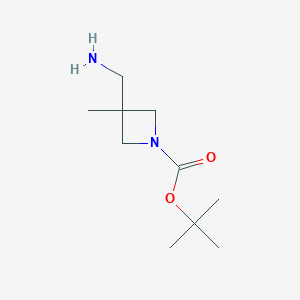
![tert-butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1525757.png)
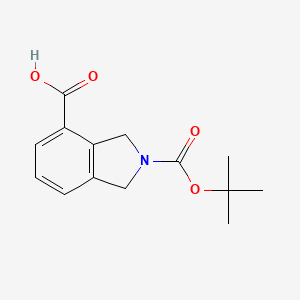
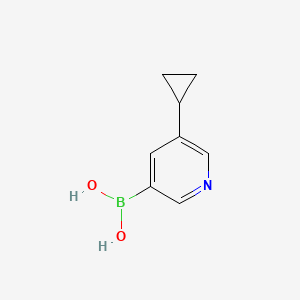
![3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B1525761.png)

